molecular formula C13H7F3O2 B6400137 4-(2,6-Difluorophenyl)-2-fluorobenzoic acid, 95% CAS No. 505083-03-4

4-(2,6-Difluorophenyl)-2-fluorobenzoic acid, 95%

Cat. No. B6400137
CAS RN: 505083-03-4
M. Wt: 252.19 g/mol
InChI Key: OSQLHRICSFYLBH-UHFFFAOYSA-N
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Description

4-(2,6-Difluorophenyl)-2-fluorobenzoic acid (DFBA) is an organic compound with a molecular formula of C7H4F3O2. It is a white crystalline solid that is insoluble in water and has a melting point of 151-153 °C. DFBA is an important intermediate used in organic synthesis and has been used in a wide range of applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds.

Mechanism of Action

4-(2,6-Difluorophenyl)-2-fluorobenzoic acid, 95% is an organic compound with a molecular formula of C7H4F3O2. It acts as a catalyst in the synthesis of organic compounds, including alkyl halides and alcohols. The reaction mechanism involves the formation of a difluorobenzoic acid anion, which acts as a nucleophile and attacks the electrophilic carbon atom of the reactant. The resulting product is then isolated by filtration.
Biochemical and Physiological Effects
4-(2,6-Difluorophenyl)-2-fluorobenzoic acid, 95% has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. However, there is limited information available regarding its biochemical and physiological effects. It is known to be a non-toxic compound, with no known adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

4-(2,6-Difluorophenyl)-2-fluorobenzoic acid, 95% has a number of advantages for use in lab experiments. It is a non-toxic compound, with no known adverse effects on humans or animals. Additionally, it is an inexpensive and readily available reagent, making it ideal for use in a variety of synthetic applications. However, 4-(2,6-Difluorophenyl)-2-fluorobenzoic acid, 95% has a relatively low melting point, which can make it difficult to work with in some experiments.

Future Directions

There are a number of potential future directions for the use of 4-(2,6-Difluorophenyl)-2-fluorobenzoic acid, 95% in scientific research. It could be used in the synthesis of new pharmaceuticals, dyes, and other organic compounds. Additionally, it could be used in the synthesis of new heterocyclic compounds, such as oxazoles, thiazoles, and pyrroles. Finally, 4-(2,6-Difluorophenyl)-2-fluorobenzoic acid, 95% could be used as a catalyst in the synthesis of a variety of organic compounds, including alkyl halides and alcohols.

Synthesis Methods

4-(2,6-Difluorophenyl)-2-fluorobenzoic acid, 95% can be synthesized through a number of methods, including the reaction of 2,6-difluorobenzoic acid and 2-fluorobenzaldehyde. In this method, the 2,6-difluorobenzoic acid is reacted with 2-fluorobenzaldehyde in a mixture of acetic acid and acetic anhydride at a temperature of 120-130 °C. The reaction is then quenched with water and the product is isolated by filtration.

Scientific Research Applications

4-(2,6-Difluorophenyl)-2-fluorobenzoic acid, 95% has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, dyes, and other organic compounds. It has also been used in the synthesis of a variety of heterocyclic compounds, such as oxazoles, thiazoles, and pyrroles. Additionally, 4-(2,6-Difluorophenyl)-2-fluorobenzoic acid, 95% has been used as a catalyst in the synthesis of a variety of organic compounds, including alkyl halides and alcohols.

properties

IUPAC Name

4-(2,6-difluorophenyl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-9-2-1-3-10(15)12(9)7-4-5-8(13(17)18)11(16)6-7/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQLHRICSFYLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CC(=C(C=C2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689690
Record name 2',3,6'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

505083-03-4
Record name 2',3,6'-Trifluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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